molecular formula C7H15NO B1456904 3-(Cyclobutylamino)propan-1-ol CAS No. 1249564-26-8

3-(Cyclobutylamino)propan-1-ol

Cat. No.: B1456904
CAS No.: 1249564-26-8
M. Wt: 129.2 g/mol
InChI Key: MULXVHIMSXWXST-UHFFFAOYSA-N
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Description

3-(Cyclobutylamino)propan-1-ol is an organic compound with the molecular formula C7H15NO It is a derivative of propanol, where the hydroxyl group is attached to a propyl chain that is substituted with a cyclobutylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylamino)propan-1-ol typically involves the reaction of cyclobutylamine with a suitable propanol derivative. One common method is the reductive amination of cyclobutylamine with 3-chloropropanol in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters would be tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutylamino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or acid catalyst.

Major Products Formed

    Oxidation: Cyclobutylamino-propanone or cyclobutylamino-propanal.

    Reduction: Cyclobutylaminopropane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Cyclobutylamino)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism by which 3-(Cyclobutylamino)propan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclobutylamino group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The hydroxyl group can participate in nucleophilic or electrophilic reactions, further contributing to its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylamino)propan-1-ol
  • 3-(Cyclopentylamino)propan-1-ol
  • 3-(Cyclohexylamino)propan-1-ol

Uniqueness

3-(Cyclobutylamino)propan-1-ol is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, binding interactions, and overall stability compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs.

Properties

IUPAC Name

3-(cyclobutylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-6-2-5-8-7-3-1-4-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULXVHIMSXWXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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